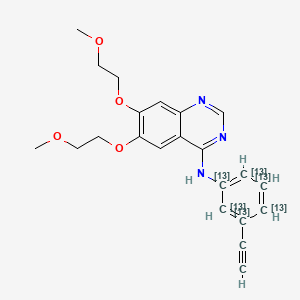

Erlotinib-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H23N3O4 |

|---|---|

Molecular Weight |

399.39 g/mol |

IUPAC Name |

N-(5-ethynyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine |

InChI |

InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25)/i5+1,6+1,7+1,12+1,16+1,17+1 |

InChI Key |

AAKJLRGGTJKAMG-GQGGUIAASA-N |

Isomeric SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)N[13C]3=[13CH][13CH]=[13CH][13C](=[13CH]3)C#C)OCCOC |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity Analysis of Erlotinib-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Erlotinib-13C6, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of the targeted cancer therapeutic, Erlotinib. This document details the synthetic pathway, purification methods, and analytical techniques for verifying its isotopic enrichment and chemical purity, presented with structured data, detailed experimental protocols, and visual diagrams to facilitate understanding and replication.

Introduction to Erlotinib and its Labeled Analog

Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[][2][3][4][5] The development of robust bioanalytical methods is paramount for quantifying Erlotinib concentrations in biological matrices. This compound serves as an ideal internal standard for mass spectrometry-based quantification due to its identical chemical properties to the unlabeled drug, while its mass difference allows for clear differentiation.[]

Synthesis of this compound

The synthesis of this compound involves a multi-step process, starting from a 13C-labeled precursor to introduce the isotopic label into the core structure. While the exact commercial synthesis protocols are proprietary, a plausible and commonly utilized synthetic route is outlined below, based on established methods for Erlotinib synthesis.[2][7][8][9][10][11][12] The key is the strategic introduction of a 13C6-labeled aniline precursor.

Proposed Synthetic Pathway

The synthesis commences with the reaction of a 13C6-labeled aniline derivative with a quinazoline core. A common precursor for the quinazoline moiety is 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.

Diagram: Proposed Synthesis of this compound

Caption: Proposed reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a representative example based on known synthetic methods for Erlotinib.[2][8][10]

-

Reaction Setup: In a clean, dry reaction flask, suspend 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq) in isopropanol.

-

Addition of Labeled Precursor: Add 3-ethynylaniline-13C6 (1.05 eq) to the suspension.

-

Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.

-

Purification: Collect the solid by filtration and wash with cold isopropanol to remove unreacted starting materials and impurities.

-

Salt Formation: To prepare the hydrochloride salt, suspend the purified this compound free base in a suitable solvent like ethyl acetate and treat with a solution of hydrochloric acid.

-

Final Product: Collect the resulting white to off-white solid of this compound hydrochloride by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.

Quantitative Data: Synthesis

| Parameter | Value | Reference |

| Starting Material Purity | >98% | Standard Practice |

| Typical Yield | 75-85% | [2] |

| Chemical Purity (by HPLC) | >99% | [] |

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the reliability of this compound as an internal standard. The primary techniques for this analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry Analysis

Mass spectrometry directly measures the mass-to-charge ratio of the molecule, allowing for the differentiation of isotopologues. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the preferred method for accurate isotopic enrichment determination.[13][14]

Diagram: Workflow for Isotopic Purity Analysis by LC-MS

Caption: General workflow for determining isotopic purity using LC-MS.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Conditions (HRMS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

-

Scan Range: m/z 100-1000.

-

Resolution: >10,000.

-

-

Data Analysis: Extract the mass spectrum for the this compound peak. Determine the relative abundance of the M+0, M+1, M+2, M+3, M+4, M+5, and M+6 peaks. The isotopic purity is calculated based on the percentage of the M+6 isotopologue relative to all Erlotinib-related isotopologues.

| Isotopologue | Expected m/z (Monoisotopic) | Observed Abundance |

| Erlotinib (Unlabeled) | 393.1794 | < 0.1% |

| This compound | 399.2000 | > 99% |

Note: The observed abundance will vary slightly between batches.

NMR Spectroscopy Analysis

13C NMR spectroscopy is a powerful tool to confirm the position and extent of 13C labeling.[][16][17][18] In a proton-decoupled 13C NMR spectrum of this compound, the signals corresponding to the six labeled carbon atoms will be significantly enhanced compared to a spectrum of unlabeled Erlotinib.

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

-

NMR Acquisition:

-

Spectrometer: 500 MHz or higher field NMR spectrometer.

-

Nucleus: 13C.

-

Experiment: Proton-decoupled 1D 13C experiment.

-

Relaxation Delay (d1): A sufficiently long delay (e.g., 5-10 seconds) is crucial for quantitative accuracy.

-

Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio.

-

-

Data Analysis: Integrate the signals of the labeled and unlabeled carbon atoms to determine the isotopic enrichment at each labeled position.

| Parameter | Expected Result | Reference |

| Signal Enhancement of Labeled Carbons | Significant increase in intensity for the 6 carbons of the aniline ring | [][16] |

| Isotopic Enrichment (per site) | > 98% | [] |

Conclusion

The synthesis and rigorous analysis of this compound are fundamental to its application as a reliable internal standard in quantitative bioanalysis. The methodologies outlined in this guide provide a framework for the production and quality control of this essential research tool. Adherence to detailed protocols and the use of high-resolution analytical techniques are imperative to ensure the accuracy and precision of pharmacokinetic and metabolic studies of Erlotinib.

References

- 2. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vjs.ac.vn [vjs.ac.vn]

- 4. Frontiers | Design, synthesis and biological evaluation of erlotinib-based IDO1 inhibitors [frontiersin.org]

- 5. Design, synthesis and biological evaluation of erlotinib-based IDO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US9428468B2 - Process for the preparation of erlotinib - Google Patents [patents.google.com]

- 9. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]

- 10. EP3015460A1 - Process for the preparation of erlotinib - Google Patents [patents.google.com]

- 11. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]

- 12. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 16. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

Erlotinib-13C6 principle of operation in mass spectrometry

An In-depth Technical Guide on the Principle of Operation of Erlotinib-13C6 in Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erlotinib is a potent, orally available tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR).[][2] It is a critical therapeutic agent for non-small cell lung cancer (NSCLC) and pancreatic cancer.[][4] Given the significant inter-individual variability in its pharmacokinetics, accurate and precise quantification of Erlotinib in biological matrices is paramount for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[5]

This guide details the principle of operation of this compound in mass spectrometry, a stable isotope-labeled internal standard (SIL-IS) that is the gold standard for the quantitative bioanalysis of Erlotinib. The use of a SIL-IS like this compound is fundamental to the isotope dilution mass spectrometry (IDMS) technique, which ensures the highest level of accuracy and robustness in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[6]

Core Principle: Isotope Dilution Mass Spectrometry

The fundamental principle behind using this compound is isotope dilution. This compound is chemically identical to the analyte, Erlotinib, but has a greater mass due to the incorporation of six Carbon-13 (¹³C) isotopes into the ethynylphenyl group.[]

Key functional aspects:

-

Co-elution: Being structurally identical, this compound exhibits the same chromatographic behavior as Erlotinib, meaning they elute from the liquid chromatography (LC) column at the same retention time.

-

Identical Chemical Behavior: It undergoes the same sample preparation (e.g., protein precipitation, liquid-liquid extraction) and ionization processes in the mass spectrometer's source.[7]

-

Mass Differentiation: Despite these similarities, the mass spectrometer can easily distinguish between the analyte (Erlotinib) and the internal standard (this compound) due to their mass difference of 6 Daltons.[8]

By adding a known concentration of this compound to each sample at the beginning of the workflow, it serves as a perfect proxy. Any sample loss during extraction or fluctuations in instrument response (e.g., ionization suppression or enhancement from the matrix) will affect both the analyte and the internal standard to the same degree. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, correcting for these potential errors and leading to highly reliable quantification.

Physicochemical and Mass Spectrometric Properties

Accurate analysis begins with understanding the fundamental properties of the analyte and the internal standard.

| Property | Erlotinib (Analyte) | This compound (Internal Standard) |

| Chemical Formula | C₂₂H₂₃N₃O₄ | C₁₆[¹³C]₆H₂₃N₃O₄ |

| Molecular Weight | 393.44 g/mol | 399.44 g/mol (approx.) |

| CAS Number | 183319-69-9 (unlabelled) | 1210610-07-3 (hydrochloride salt) |

| Synonyms | Tarceva, CP-358774 | Tarceva-13C6, this compound Hydrochloride |

| Purity | N/A (Reference Standard) | Typically >95% by HPLC; >98% atomic ¹³C enrichment[][] |

| Precursor Ion ([M+H]⁺) | m/z 394.2 | m/z 400.2 |

| Product Ion | m/z 278.1 | m/z 284.1 |

| Mass Transition (MRM) | m/z 394 → 278 [8] | m/z 400 → 284 [8] |

Note: Exact masses may vary slightly based on instrumentation and ionization state.

Visualization of Key Processes

Chemical Structures

The diagram below illustrates the structures of Erlotinib and its stable isotope-labeled counterpart, highlighting the position of the six ¹³C atoms.

Caption: Chemical structures of Erlotinib and this compound.

Mass Spectrometry Fragmentation Pathway

In positive electrospray ionization (ESI+) mode, both molecules are protonated to form the precursor ions [M+H]⁺. During collision-induced dissociation (CID) in the mass spectrometer's collision cell, they undergo fragmentation. The primary fragmentation event is the cleavage of the bond between the quinazoline ring and the ethynylphenyl amine group, leading to the characteristic product ions.

Caption: Fragmentation of Erlotinib and this compound in MS/MS.

Detailed Experimental Protocol: Plasma Quantification

This section outlines a typical bioanalytical method for the quantification of Erlotinib in human plasma using this compound. This protocol is a composite based on several validated methods.[8][9]

Reagents and Stock Solutions

-

Erlotinib and this compound: Reference standards.

-

Solvents: HPLC-grade or LC-MS grade Methanol (MeOH) and Acetonitrile (ACN).

-

Plasma: Drug-free human EDTA plasma.

-

Stock Solution Preparation:

-

Accurately weigh and dissolve Erlotinib in DMSO or Methanol to prepare a 1 mg/mL primary stock solution.

-

Similarly, prepare a 0.5 mg/mL stock solution of this compound in Methanol.[8]

-

Create working solutions by diluting the stock solutions in Methanol or an appropriate solvent mixture. An internal standard working solution of 1000 ng/mL is common.[8]

-

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Erlotinib from plasma.[10]

-

Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 150 µL of the internal standard working solution in acetonitrile.

-

Vortex the mixture for 2 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 11,300 g) for 5 minutes.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Dilute the supernatant (e.g., mix 100 µL supernatant with 400 µL of the initial mobile phase) to ensure compatibility with the LC system.[11]

-

Inject the final solution into the LC-MS/MS system.

Experimental Workflow Diagram

Caption: Bioanalytical workflow for Erlotinib quantification.

Liquid Chromatography and Mass Spectrometry Conditions

The following tables summarize typical instrument parameters.

Table 1: Typical Liquid Chromatography Parameters

| Parameter | Example Value |

| LC System | HPLC or UPLC system |

| Column | Reversed-phase C18 column (e.g., BEH XBridge C18, 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water or 0.1% Formic Acid in Water[9] |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.7 mL/min |

| Gradient | Gradient elution, e.g., 5% B to 95% B over 5 minutes[9] |

| Run Time | 7-8 minutes[9] |

| Injection Vol. | 5-10 µL |

Table 2: Typical Mass Spectrometry Parameters

| Parameter | Example Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Erlotinib: 394→278; this compound: 400→284[8] |

| Resolution | Unit resolution (0.7 Da)[8] |

| Source Temp. | Instrument dependent (e.g., 500°C) |

| IonSpray Voltage | Instrument dependent (e.g., 5500 V) |

Data Analysis and Validation

Quantification is achieved by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the prepared calibration standards. A linear regression model, often with weighting (e.g., 1/x or 1/x²), is applied to generate a calibration curve.

Table 3: Summary of Typical Bioanalytical Method Validation Parameters

| Parameter | Typical Acceptance Criteria/Range |

| Linearity Range | 5 - 2500 ng/mL in plasma[8] or 25 - 5000 ng/mL in plasma |

| Lower Limit of Quantitation (LLOQ) | 1.0 - 5.0 ng/mL[7][8] |

| Intra- and Inter-assay Precision (%CV) | < 15% (≤ 20% at LLOQ)[8] |

| Intra- and Inter-assay Accuracy (%Bias) | Within ±15% of nominal value (±20% at LLOQ)[8] |

| Extraction Recovery | Consistent, precise, and reproducible (often >80%)[7] |

| Matrix Effect | Minimal and compensated for by the internal standard. |

| Stability | Stable under relevant conditions (bench-top, freeze-thaw, long-term storage)[12] |

Conclusion

This compound is an indispensable tool for the accurate quantification of Erlotinib in complex biological matrices. Its principle of operation is rooted in the robust and reliable technique of isotope dilution mass spectrometry. By mimicking the analyte's behavior throughout the analytical process while being distinguishable by mass, it effectively corrects for a wide range of potential errors. The detailed protocols and established mass transitions provide a solid foundation for researchers and drug development professionals to implement sensitive, specific, and reproducible bioanalytical methods for Erlotinib.

References

- 2. This compound | TargetMol [targetmol.com]

- 4. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Liquid chromatography-tandem mass spectrometric assay for therapeutic drug monitoring of the EGFR inhibitors afatinib, erlotinib and osimertinib, the ALK inhibitor crizotinib and the VEGFR inhibitor nintedanib in human plasma from non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 12. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

Investigating the Metabolic Stability of Erlotinib-¹³C₆: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic stability of Erlotinib, which is directly applicable to its stable isotope-labeled counterpart, Erlotinib-¹³C₆. Due to the nature of ¹³C labeling, it is widely accepted in the scientific community that the isotopic substitution does not significantly alter the metabolic fate of the molecule. Therefore, the metabolic pathways, enzymes involved, and expected stability of Erlotinib-¹³C₆ are considered to be analogous to those of unlabeled Erlotinib. Erlotinib-¹³C₆ is primarily utilized as an internal standard in bioanalytical methods for the accurate quantification of Erlotinib in biological matrices.

Introduction to Erlotinib Metabolism

Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, undergoes extensive metabolism in the body.[1][2] The biotransformation of Erlotinib is crucial in determining its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. The primary site of metabolism is the liver, with contributions from extra-hepatic tissues such as the intestine and lungs.[3]

Key Metabolic Pathways of Erlotinib

The metabolism of Erlotinib is multifaceted, involving several key biotransformation reactions. The major metabolic pathways for Erlotinib, and by extension Erlotinib-¹³C₆, are O-demethylation, oxidation of the acetylene moiety, and hydroxylation of the aromatic ring.[1][4]

The primary metabolizing enzymes are from the cytochrome P450 (CYP) superfamily, with CYP3A4 being the major contributor.[2][3][5] Other isoforms, including CYP3A5, CYP1A1, and CYP1A2, also play a role in its metabolism.[3][6][7]

The main metabolites of Erlotinib include:

-

OSI-420 (M14): A pharmacologically active metabolite formed through O-demethylation of one of the methoxyethoxy side chains.[1][3]

-

OSI-413: Formed by O-demethylation of the other methoxyethoxy side chain.

-

M11: A carboxylic acid derivative resulting from O-demethylation followed by oxidation.[1][4]

-

M6: A carboxylic acid formed via oxidation of the acetylene group.[1][4]

Subsequent phase II metabolism can occur, leading to the formation of glucuronide and sulfate conjugates of the primary oxidative metabolites.[1][4]

Quantitative Data on Erlotinib Metabolism

The following table summarizes the relative abundance of the major Erlotinib metabolites recovered in human feces and urine after a single oral dose of [¹⁴C]Erlotinib. This data provides an indication of the predominant metabolic pathways.

| Metabolite | Percentage of Administered Dose Recovered | Metabolic Pathway |

| M11 | 29.4% | O-demethylation and oxidation |

| M6 | 21.0% | Oxidation of the acetylene moiety |

| M16 | 9.6% | Aromatic hydroxylation |

| Unchanged Erlotinib | <2% | - |

Data sourced from Ling et al., Drug Metabolism and Disposition, 2006.[1]

Experimental Protocols for In Vitro Metabolic Stability Assessment

The following protocols are representative of the methodologies used to assess the metabolic stability of Erlotinib and can be directly applied to Erlotinib-¹³C₆.

In Vitro Incubation with Human Liver Microsomes (HLM)

This assay is a standard method to determine the intrinsic clearance of a compound.

Materials:

-

Erlotinib-¹³C₆

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (for analytical quantification, if different from the test article)

Procedure:

-

Prepare a stock solution of Erlotinib-¹³C₆ in a suitable organic solvent (e.g., DMSO).

-

Pre-warm the HLM suspension and NADPH regenerating system in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the Erlotinib-¹³C₆ working solution to the incubation mixture. The final concentration of the test compound should be below its Km to ensure first-order kinetics.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of Erlotinib-¹³C₆ using a validated LC-MS/MS method.

Data Analysis: The natural logarithm of the percentage of remaining Erlotinib-¹³C₆ is plotted against time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of Erlotinib-¹³C₆ and its metabolites.

Chromatography:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Erlotinib-¹³C₆ and its metabolites need to be optimized.

Sample Preparation:

-

Protein Precipitation: As described in the incubation protocol, this is a simple and effective method for sample cleanup.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): May be used for cleaner extracts and to achieve lower limits of quantification.

Several published methods describe the detailed LC-MS/MS conditions for the analysis of Erlotinib and its metabolites, which can be adapted for Erlotinib-¹³C₆.[8][9][10]

Conclusion

The metabolic stability of Erlotinib-¹³C₆ is expected to be identical to that of unlabeled Erlotinib. It undergoes extensive metabolism primarily mediated by CYP3A4, leading to the formation of several metabolites through O-demethylation, oxidation, and hydroxylation. The in vitro and analytical methods described in this guide provide a robust framework for researchers to experimentally investigate the metabolic fate of Erlotinib-¹³C₆ in various biological systems. This understanding is fundamental for its application in pharmacokinetic studies and other drug development research.

References

- 1. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Erlotinib treatment induces cytochrome P450 3A activity in non‐small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Polymorphisms of Drug-Metabolizing Enzymes and Transporters Contribute to the Individual Variations of Erlotinib Steady State Trough Concentration, Treatment Outcomes, and Adverse Reactions in Epidermal Growth Factor Receptor–Mutated Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Bioanalysis of erlotinib, its O-demethylated metabolites OSI-413 and OSI-420, and other metabolites by liquid chromatography-tandem mass spectrometry with additional ion mobility identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research-portal.uu.nl [research-portal.uu.nl]

- 10. tandfonline.com [tandfonline.com]

Erlotinib-¹³C₆: A Technical Guide for Preliminary Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of Erlotinib-¹³C₆, a stable isotope-labeled analog of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor Erlotinib, in preliminary drug metabolism studies. This document details the rationale for using stable isotope labeling, outlines experimental protocols for in vitro and in vivo metabolism studies, presents a summary of Erlotinib's known metabolic pathways, and provides visualizations of the key signaling cascades it modulates. The use of Erlotinib-¹³C₆ offers a powerful tool for elucidating metabolic fates, quantifying metabolites, and understanding the pharmacokinetic profile of Erlotinib without the safety concerns associated with radiolabeled compounds.

Introduction to Erlotinib and the Role of Stable Isotope Labeling

Erlotinib is a potent and selective inhibitor of the EGFR tyrosine kinase, a key player in the signaling pathways that drive cell proliferation and survival in several cancers, notably non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2] By reversibly binding to the ATP-binding site of the EGFR's intracellular domain, Erlotinib blocks the downstream signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, ultimately leading to the inhibition of tumor growth.[2][3][4]

The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety profile. Preliminary drug metabolism studies are essential to identify potential metabolic liabilities, understand clearance mechanisms, and characterize active or toxic metabolites. Stable isotope labeling, particularly with ¹³C, has emerged as a valuable technique in these early-stage investigations.[5] The incorporation of ¹³C atoms into the drug molecule allows for its differentiation from endogenous compounds and its unlabeled counterpart by mass spectrometry, facilitating accurate tracking and quantification of the parent drug and its metabolites.[6] Erlotinib-¹³C₆, with six carbon-13 atoms incorporated into its structure, serves as an ideal internal standard for bioanalytical assays and as a tracer in metabolic studies to probe the biotransformation of Erlotinib.[7][8]

Erlotinib-¹³C₆: Synthesis and Physicochemical Properties

Table 1: Physicochemical Properties of Erlotinib

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₃N₃O₄ | [11] |

| Molecular Weight | 393.44 g/mol | [11] |

| pKa | 5.42 | [1] |

| LogP | 3.2 | [1] |

| Solubility | pH-dependent | [1] |

Note: The physicochemical properties of Erlotinib-¹³C₆ are expected to be nearly identical to those of unlabeled Erlotinib, with a slight increase in molecular weight due to the six ¹³C atoms.

Mechanism of Action and Signaling Pathways

Erlotinib exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR.[3] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[4][12] Erlotinib competitively blocks the ATP binding pocket of the EGFR tyrosine kinase domain, thereby preventing this autophosphorylation and subsequent signal transduction.[4]

The two primary signaling pathways inhibited by Erlotinib are:

-

The Ras/Raf/MEK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation.[12]

-

The PI3K/Akt Pathway: This pathway plays a central role in promoting cell survival and inhibiting apoptosis.[12]

Below are Graphviz diagrams illustrating these pathways.

Figure 1: EGFR Signaling Pathway and Inhibition by Erlotinib.

Figure 2: The Ras/Raf/MEK/ERK Signaling Pathway.

Figure 3: The PI3K/Akt Signaling Pathway.

Pharmacokinetics and Metabolism of Erlotinib

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Erlotinib is crucial for optimizing its therapeutic use.

Table 2: Summary of Erlotinib Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Bioavailability | ~60% (fasting), ~100% (with food) | [13] |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours | [13] |

| Volume of Distribution (Vd) | 232 L | [13] |

| Protein Binding | ~95% | [14] |

| Elimination Half-life (t½) | ~36.2 hours | [13] |

| Clearance (CL) | 4.9 L/h | [15] |

| Major Elimination Route | Feces (~83%) | [16] |

Erlotinib is extensively metabolized, primarily in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP1A2 playing a lesser role.[13] Several metabolites have been identified, with the most significant being OSI-420 (O-desmethyl erlotinib), which is pharmacologically active.[16] Other metabolic pathways include oxidation of the acetylene moiety and hydroxylation of the aromatic ring.[16]

Table 3: Major Metabolites of Erlotinib

| Metabolite | Metabolic Pathway | Activity |

| OSI-420 | O-demethylation | Active |

| OSI-413 | O-demethylation | Inactive |

| M11 | O-demethylation and oxidation | Inactive |

| M6 | Oxidation of acetylene moiety | Inactive |

| M16 | Aromatic hydroxylation | Inactive |

Experimental Protocols for Metabolism Studies Using Erlotinib-¹³C₆

The following are generalized protocols for in vitro and in vivo studies. These should be optimized for specific experimental conditions.

In Vitro Metabolism: Microsomal Stability Assay

This assay assesses the metabolic stability of Erlotinib in liver microsomes.

Figure 4: Workflow for a Microsomal Stability Assay.

Protocol:

-

Preparation:

-

Thaw pooled human liver microsomes on ice.

-

Prepare a working solution of Erlotinib-¹³C₆ (e.g., 1 µM) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Prepare an NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Incubation:

-

In a 96-well plate, pre-incubate the liver microsomes and Erlotinib-¹³C₆ at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the plate at 37°C with gentle shaking.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of Erlotinib).

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining Erlotinib-¹³C₆ at each time point.

-

The disappearance of Erlotinib-¹³C₆ over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

In Vivo Metabolism: Microdosing Study

A microdosing study in animal models can provide early pharmacokinetic data.

Figure 5: Workflow for an In Vivo Microdosing Study.

Protocol:

-

Dose Preparation and Administration:

-

Prepare a sterile microdose formulation of Erlotinib-¹³C₆ (typically ≤100 µg/kg) in a suitable vehicle.

-

Administer the microdose to a cohort of appropriate animal models (e.g., rats or mice) via the intended clinical route (e.g., oral gavage or intravenous injection).

-

-

Sample Collection:

-

Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

-

Process the blood samples to obtain plasma.

-

-

Sample Analysis:

-

Extract Erlotinib-¹³C₆ and its potential ¹³C-labeled metabolites from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

-

Analyze the extracts by high-resolution LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

-

Pharmacokinetic Analysis:

-

Use the concentration-time data to determine key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.

-

Data Presentation and Interpretation

Quantitative data from metabolism studies should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 4: Representative Data from an In Vitro Microsomal Stability Assay

| Time (min) | % Erlotinib-¹³C₆ Remaining |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

This is example data and will vary depending on the experimental conditions.

From this data, the in vitro half-life can be calculated from the slope of the natural log of the percent remaining versus time. The intrinsic clearance can then be estimated, providing a valuable parameter for predicting in vivo hepatic clearance.

Conclusion

Erlotinib-¹³C₆ is a critical tool for the preclinical evaluation of Erlotinib's metabolic profile. Its use in in vitro and in vivo studies allows for the accurate and safe investigation of metabolic pathways, metabolite identification, and the determination of key pharmacokinetic parameters. The methodologies and data presented in this guide provide a framework for researchers to design and execute robust preliminary drug metabolism studies, ultimately contributing to a more comprehensive understanding of Erlotinib's disposition and facilitating its development and clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cdn-links.lww.com [cdn-links.lww.com]

- 7. protocols.io [protocols.io]

- 8. Case Report: Metabolic Profiling Identifies Lung Tumor Responsiveness to Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. ClinPGx [clinpgx.org]

- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 16. researchgate.net [researchgate.net]

Understanding the Mass Shift of Erlotinib-13C6 in MS Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Erlotinib-13C6 as an internal standard in mass spectrometry (MS) analysis for the quantification of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. This guide will delve into the core principles of its application, detailing the mass shift, experimental protocols, and relevant biological pathways.

The Principle of Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, particularly in pharmacokinetic and drug metabolism studies, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. An SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, ²H for ¹H).

This compound is the stable isotope-labeled form of Erlotinib where six of the carbon-12 atoms have been replaced with carbon-13 atoms. This substitution results in a molecule that is chemically identical to Erlotinib in terms of its physicochemical properties, such as polarity, solubility, and chromatographic retention time. However, it has a distinct, higher molecular weight. This mass difference is the key to its utility in MS analysis.

During sample preparation and analysis, the SIL-IS is spiked into the biological matrix (e.g., plasma, tissue homogenate) at a known concentration. Because it behaves identically to the unlabeled analyte, any loss of analyte during extraction, or variations in ionization efficiency in the mass spectrometer, will be mirrored by the SIL-IS. By measuring the ratio of the MS signal of the analyte to the signal of the SIL-IS, accurate and precise quantification can be achieved, correcting for experimental variability.

The Mass Shift of this compound

The fundamental characteristic of this compound that enables its use as an internal standard is its predictable and distinct mass shift compared to the unlabeled Erlotinib.

Table 1: Molecular Properties of Erlotinib and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Erlotinib | C₂₂H₂₃N₃O₄ | 393.44[1] | 393.1743 |

| This compound | C₁₆¹³C₆H₂₃N₃O₄ | 399.40 | 399.2011 |

The incorporation of six ¹³C atoms results in a mass increase of approximately 6 Daltons. This mass shift is readily detectable by a mass spectrometer, allowing for the simultaneous measurement of both the analyte and the internal standard without mutual interference.

In tandem mass spectrometry (MS/MS), a common technique for quantitative analysis, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented. The resulting product ions are then detected. The mass shift from the stable isotope labeling is typically retained in the fragment ions, allowing for specific and sensitive detection using Multiple Reaction Monitoring (MRM).

Table 2: Exemplary MRM Transitions for Erlotinib and its Stable Isotope Labeled Analogues

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Erlotinib | 394.2 | 278.1 |

| Erlotinib-d6 | 400.4 | 278.1 |

| This compound (Predicted) | 400.2 | 278.1 or 284.1 * |

Note: The fragmentation of Erlotinib typically involves the loss of the two methoxyethoxy side chains. If the ¹³C labels are on the quinazoline ring system, the primary fragment of m/z 278.1 would be expected. If the labels are on the ethynylphenyl group, a different fragmentation pattern might be observed, though the former is more common for this class of compounds.

Experimental Protocols

The following sections outline a typical experimental workflow for the quantification of Erlotinib in a biological matrix using this compound as an internal standard.

Sample Preparation

A robust and reproducible sample preparation method is crucial for accurate quantification. Protein precipitation is a common and effective method for extracting Erlotinib from plasma samples.

Protocol: Protein Precipitation

-

Aliquoting: Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.

-

Spiking: Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank matrix samples.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase to enhance sensitivity.

-

Injection: Inject a defined volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid chromatography is used to separate Erlotinib from other components in the sample extract before it enters the mass spectrometer.

Table 3: Typical LC-MS/MS Parameters for Erlotinib Analysis

| Parameter | Condition |

| Liquid Chromatography | |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | See Table 2 |

Mandatory Visualizations

Erlotinib Signaling Pathway

Erlotinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation and survival.

Caption: Erlotinib inhibits EGFR signaling pathways.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the key steps involved in a typical pharmacokinetic study of Erlotinib using LC-MS/MS with this compound as an internal standard.

Caption: Workflow for Erlotinib pharmacokinetic analysis.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Erlotinib in complex biological matrices. Its predictable +6 Da mass shift allows for clear differentiation from the unlabeled drug in mass spectrometry, while its identical chemical behavior ensures reliable correction for experimental variations. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to implement quantitative bioanalysis of Erlotinib, facilitating critical pharmacokinetic and pharmacodynamic assessments. The use of such stable isotope-labeled internal standards is paramount for generating high-quality data in preclinical and clinical studies.

References

Erlotinib-13C6: Ein technischer Leitfaden für Forschung und Entwicklung

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden bietet einen detaillierten Überblick über die Spezifikationen, Analysemethoden und den Signalweg von Erlotinib-13C6. Er soll Forschern als umfassende Ressource für die Verwendung dieses stabilen, isotopenmarkierten internen Standards in quantitativen Analysen dienen.

Produktübersicht und Spezifikationen

This compound ist ein stabil-isotopenmarkiertes Derivat von Erlotinib, einem potenten Inhibitor der epidermalen Wachstumsfaktorrezeptor (EGFR)-Tyrosinkinase. Durch die Markierung mit sechs Kohlenstoff-13-Atomen dient es als idealer interner Standard für die quantitative Analyse von Erlotinib in verschiedenen biologischen Matrices mittels Massenspektrometrie. Seine chemischen und physikalischen Eigenschaften sind nahezu identisch mit denen des unmarkierten Analyten, was eine genaue und präzise Quantifizierung ermöglicht.

Nachstehend finden Sie eine Zusammenfassung der typischen Qualitätskontrollspezifikationen für this compound.

| Parameter | Spezifikation | Typische Analysemethode |

| Chemische Reinheit | ≥ 98% | HPLC, LC-MS |

| Isotopenanreicherung | ≥ 99 Atom% 13C | Massenspektrometrie |

| Molekulargewicht | 399.45 g/mol | Massenspektrometrie |

| Summenformel | C16¹³C6H23N3O4 | - |

| CAS-Nummer | 1210610-07-3 | - |

| Aussehen | Weißer bis cremefarbener Feststoff | Visuelle Inspektion |

| Löslichkeit | Löslich in DMSO, Methanol | Löslichkeitstest |

Experimentelle Protokolle: Quantitative Analyse von Erlotinib mittels LC-MS/MS

Dieses Protokoll beschreibt eine validierte Methode zur Quantifizierung von Erlotinib in menschlichem Plasma unter Verwendung von this compound als internem Standard.

Probenvorbereitung: Proteinfällung

-

Eine Aliquote von 100 µL menschlichem Plasma in ein Mikrozentrifugenröhrchen geben.

-

10 µL einer Arbeitslösung von this compound (z. B. 1 µg/mL in Methanol) als internen Standard hinzufügen und kurz vortexen.

-

300 µL eiskaltes Acetonitril zur Proteinfällung hinzufügen.

-

Die Probe 30 Sekunden lang kräftig vortexen.

-

Die Probe bei 14.000 x g für 10 Minuten bei 4°C zentrifugieren.

-

Den Überstand vorsichtig in ein sauberes Röhrchen überführen und zur Trockne eindampfen (z. B. unter einem leichten Stickstoffstrom).

-

Den Rückstand in 100 µL der mobilen Phase A rekonstituieren.

LC-MS/MS-Bedingungen

| Parameter | Bedingung |

| HPLC-System | Agilent 1200 Serie oder Äquivalent |

| Säule | C18-Umkehrphasensäule (z. B. 2,1 x 50 mm, 3,5 µm) |

| Mobile Phase A | 0,1% Ameisensäure in Wasser |

| Mobile Phase B | 0,1% Ameisensäure in Acetonitril |

| Gradient | 10% B bis 90% B über 5 Minuten, dann re-equilibrieren |

| Flussrate | 0,4 mL/min |

| Injektionsvolumen | 10 µL |

| Massenspektrometer | Triple-Quadrupol-Massenspektrometer |

| Ionisierungsmodus | Elektrospray-Ionisierung (ESI), positiv |

| MRM-Übergänge | Erlotinib: 394.2 > 278.1; this compound: 400.2 > 278.1 |

| Kollisionsenergie | Optimiert für jeden Übergang |

Datenanalyse

Die Konzentration von Erlotinib in den Proben wird durch den Vergleich des Peakflächenverhältnisses von Erlotinib zu this compound mit einer Kalibrierungskurve bestimmt, die mit bekannten Konzentrationen von Erlotinib und einer konstanten Konzentration des internen Standards erstellt wurde.

Diagramme

Experimenteller Arbeitsablauf

Das folgende Diagramm veranschaulicht den Arbeitsablauf für die quantitative Analyse von Erlotinib.

Abbildung 1: Schematische Darstellung des experimentellen Arbeitsablaufs.

Erlotinib-Signalweg

Erlotinib hemmt die Signaltransduktion durch den epidermalen Wachstumsfaktorrezeptor (EGFR), was zu einer verminderten Zellproliferation und Apoptose-Induktion führt.

Abbildung 2: Hemmung des EGFR-Signalwegs durch Erlotinib.

An In-depth Technical Guide on the Core Chemical and Physical Properties of Erlotinib-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Erlotinib-13C6, a stable isotope-labeled analog of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and a visualization of its mechanism of action.

Chemical and Physical Properties

This compound is a synthesized form of Erlotinib where six carbon atoms on the ethynylphenyl group have been replaced with the carbon-13 (¹³C) isotope. This isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolism studies, serving as an internal standard for the accurate quantification of Erlotinib in biological matrices.

Table 1: Summary of Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-(3-ethynyl(1,2,3,4,5,6-13C6)phenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | [] |

| Synonyms | This compound, CP-358774-13C6, Tarceva-13C6 | [][2] |

| CAS Number | 1211107-68-4 | [2][3] |

| Molecular Formula | C₁₆¹³C₆H₂₃N₃O₄ | [4] |

| Molecular Weight | 399.397 g/mol | [2] |

| Appearance | White to light yellow solid | [] |

| Purity | ≥95% (HPLC), ≥98% atom ¹³C | [] |

| Solubility | Soluble in DMSO and DMF (slightly, with heating), Acetone. Sparingly soluble in aqueous buffers. | [][5] |

| Storage | Store at -20°C as a solid. | [][3] |

| Stability | Stable under recommended storage conditions. Avoid strong acids/alkalis and strong oxidizing/reducing agents. | [3] |

Experimental Protocols

The following sections detail key experimental methodologies relevant to the synthesis, characterization, and application of this compound.

2.1. Synthesis of Erlotinib

While the specific synthesis of the ¹³C labeled version is proprietary to manufacturers, the general synthesis of Erlotinib provides a foundational understanding. A common method involves the reaction of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline.[6]

-

Reaction: 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline is reacted with 3-ethynylaniline in an appropriate solvent, such as isopropanol, often under reflux conditions.[6][7]

-

Purification: The resulting product is typically purified by recrystallization or column chromatography to yield Erlotinib.[7]

For this compound, the synthesis would utilize a ¹³C-labeled 3-ethynylaniline precursor.

2.2. Quantification of Erlotinib in Biological Samples using HPLC-MS/MS

This compound is predominantly used as an internal standard (ISTD) for the quantification of Erlotinib in biological samples like plasma and tissue homogenates by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation:

-

To a 50 µL aliquot of the biological sample (e.g., plasma), add a known concentration of this compound working solution (e.g., 20 µL of 1000 ng/mL).[8]

-

Precipitate proteins by adding a solvent like acetonitrile (e.g., 150 µL).[8]

-

Vortex and centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.[8]

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.[9]

-

Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or potassium dihydrogen phosphate) is common.[9]

-

Flow Rate: A typical flow rate is around 0.7 - 1.3 mL/min.[9]

-

Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The mass transitions for both Erlotinib and this compound are monitored.

-

-

Calibration and Quantification:

-

Calibration curves are generated by plotting the peak area ratio of Erlotinib to this compound against the concentration of Erlotinib standards.

-

The concentration of Erlotinib in the unknown samples is then determined from this calibration curve. The use of the stable isotope-labeled internal standard corrects for variations in sample processing and instrument response.[8]

-

Signaling Pathway and Mechanism of Action

Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[][11] It competitively binds to the ATP binding site within the intracellular domain of the EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[12] The inhibition of these pathways ultimately leads to a reduction in tumor cell proliferation and survival.[13]

References

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound|1211107-68-4|MSDS [dcchemicals.com]

- 4. This compound|CAS 1211107-68-4|DC Chemicals [dcchemicals.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Development and Application of an HPLC Method for Erlotinib Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound|CAS 1211107-68-4|DC Chemicals [dcchemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. SMPDB [smpdb.ca]

Erlotinib-¹³C₆ in Exploratory Pharmacokinetic Screening: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Erlotinib-¹³C₆ in exploratory pharmacokinetic (PK) screening. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to design, execute, and interpret studies utilizing this stable isotope-labeled analogue of Erlotinib. This document covers the underlying principles, experimental methodologies, data interpretation, and the regulatory landscape pertinent to the use of Erlotinib-¹³C₆ in early-phase clinical development.

Introduction to Erlotinib and the Role of Isotopic Labeling

Erlotinib is a potent, reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[2][3] The mechanism of action involves the inhibition of EGFR, which blocks downstream signaling pathways responsible for cell proliferation and survival.[1][4][5][6][7]

Exploratory Investigational New Drug (IND) studies, including microdosing, are pivotal in early drug development to assess the pharmacokinetic profile of a new drug candidate in humans with minimal risk.[8][9][10] The use of isotopically labeled compounds, such as Erlotinib-¹³C₆, is central to these studies. The ¹³C label provides a distinct mass signature, enabling highly sensitive and specific detection by mass spectrometry, differentiating it from the endogenous background and allowing for precise quantification at very low concentrations.[11][12]

Erlotinib-¹³C₆ serves two primary purposes in pharmacokinetic screening:

-

As a tracer in microdosing studies: Administered at sub-pharmacological doses to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Erlotinib in humans without inducing pharmacological effects.[13][14][15][16]

-

As an internal standard: In bioanalytical methods (e.g., LC-MS/MS) for the accurate quantification of unlabeled Erlotinib in biological matrices.[17][18][19][20]

Quantitative Pharmacokinetic Data of Erlotinib

The following tables summarize key pharmacokinetic parameters of Erlotinib in humans, derived from various clinical studies. This data provides a baseline for designing and interpreting exploratory PK studies with Erlotinib-¹³C₆.

Table 1: Key Pharmacokinetic Parameters of Erlotinib in Adults

| Parameter | Value | Reference |

| Oral Bioavailability | ~60% (fasting), up to 100% (with food) | [3][21] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 4 hours | [3] |

| Elimination Half-Life (t₁/₂) | 36.2 hours | [3][22] |

| Volume of Distribution (Vd/F) | 232 L | [3][22] |

| Apparent Oral Clearance (CL/F) | 3.95 L/h | [22] |

| Plasma Protein Binding | ~93% (to albumin and α1-acid glycoprotein) | [3] |

Table 2: Erlotinib Metabolism and Excretion

| Pathway | Description | Percentage of Dose | Reference |

| Metabolism | Primarily by CYP3A4; lesser extent by CYP1A2, CYP1A1, and CYP2C8. | >90% | [2][23] |

| Major Metabolites | O-demethylation followed by oxidation (M11), oxidation of acetylene moiety (M6), aromatic hydroxylation (M16). | M11: 29.4%, M6: 21.0%, M16: 9.6% | [23] |

| Excretion | Predominantly in feces. | ~83% in feces, ~8% in urine. | [3][23] |

| Unchanged Drug Excreted | <2% | [23] |

Experimental Protocols

Exploratory Microdosing Study with Erlotinib-¹³C₆

This protocol outlines a typical design for a Phase 0 microdosing study to determine the absolute bioavailability and characterize the ADME of Erlotinib.

Objective: To assess the pharmacokinetics of a microdose of ¹³C-labeled Erlotinib.

Methodology:

-

Subject Population: A small cohort of healthy volunteers (n=6-8).

-

Dosing:

-

A single oral microdose of Erlotinib-¹³C₆ (e.g., ≤100 µg).

-

Concurrently or in a separate session, a single intravenous (IV) microdose of Erlotinib-¹³C₆ (e.g., ≤100 µg) is administered to determine absolute bioavailability.

-

-

Sample Collection:

-

Serial blood samples are collected at predefined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose).

-

Urine and feces are collected for a specified period (e.g., up to 120 hours) to determine excretion pathways.

-

-

Bioanalysis:

-

Pharmacokinetic Analysis:

-

Non-compartmental analysis is used to determine key PK parameters such as AUC, Cₘₐₓ, t₁/₂, CL, and Vd.

-

Absolute bioavailability (F) is calculated as: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

-

Mass balance is determined by quantifying the total radioactivity recovered in urine and feces.

-

Bioanalytical Method for Erlotinib Quantification using LC-MS/MS with Erlotinib-¹³C₆ as Internal Standard

This protocol describes a validated method for the quantification of Erlotinib in human plasma, a critical component of any pharmacokinetic study.

Objective: To accurately measure Erlotinib concentrations in human plasma.

Methodology:

-

Sample Preparation:

-

To a 100 µL aliquot of human plasma, add 10 µL of Erlotinib-¹³C₆ internal standard solution (e.g., at 1 µg/mL).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions:

-

Erlotinib: m/z 394.2 → 278.1

-

Erlotinib-¹³C₆: m/z 400.2 → 278.1

-

-

-

Method Validation:

Signaling Pathways and Experimental Workflows

Erlotinib's Mechanism of Action: The EGFR Signaling Pathway

Erlotinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling cascades that promote tumor growth and survival.[1][4][5][6][7] The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[4][5]

Caption: EGFR signaling cascade and the inhibitory action of Erlotinib.

Experimental Workflow for an Exploratory PK Study

The following diagram illustrates the logical flow of an exploratory pharmacokinetic study utilizing Erlotinib-¹³C₆.

Caption: Workflow for an exploratory pharmacokinetic study.

Bioanalytical Method Development and Validation Workflow

This diagram outlines the steps involved in developing and validating a robust bioanalytical method for Erlotinib quantification.

Caption: Bioanalytical method development and validation workflow.

Conclusion

Erlotinib-¹³C₆ is an indispensable tool for the exploratory pharmacokinetic screening of Erlotinib. Its use in microdosing studies, facilitated by the ultra-sensitive analytical technique of AMS, allows for the early characterization of human ADME and absolute bioavailability with minimal risk to subjects. Furthermore, as a stable isotope-labeled internal standard, it ensures the accuracy and reliability of quantitative bioanalytical methods. The protocols and data presented in this guide provide a solid foundation for researchers to leverage Erlotinib-¹³C₆ in accelerating the clinical development of Erlotinib and other EGFR inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. Exploratory IND Studies | FDA [fda.gov]

- 10. bioaccessla.com [bioaccessla.com]

- 11. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 13. pharmaron.com [pharmaron.com]

- 14. The Use of Accelerator Mass Spectrometry in Human Health and Molecular Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Accelerator mass spectrometry in pharmaceutical research and development--a new ultrasensitive analytical method for isotope measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmaron.com [pharmaron.com]

- 17. researchgate.net [researchgate.net]

- 18. research.rug.nl [research.rug.nl]

- 19. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Liquid chromatography-tandem mass spectrometric assay for therapeutic drug monitoring of the EGFR inhibitors afatinib, erlotinib and osimertinib, the ALK inhibitor crizotinib and the VEGFR inhibitor nintedanib in human plasma from non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics of Erlotinib for the Treatment of High-Grade Glioma in a Pediatric Patient with Cystic Fibrosis: Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Clinical pharmacokinetics of erlotinib in patients with solid tumors and exposure-safety relationship in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Analytical validation of accelerator mass spectrometry for pharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]

- 25. PPT - Development and Validation of a LC-MS/MS Method for the Determination of Erlotinib in Sprague Dawley Rat Serum and its A PowerPoint Presentation - ID:8029064 [slideserve.com]

- 26. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Therapeutic Drug Monitoring of Erlotinib using an Erlotinib-¹³C₆ Internal Standard

Introduction

Erlotinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), playing a crucial role in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2][3][4] Therapeutic Drug Monitoring (TDM) of erlotinib is increasingly recognized as a valuable tool to optimize treatment efficacy and minimize toxicity.[1][5][6] Due to high inter-patient pharmacokinetic variability, fixed dosing can lead to sub-therapeutic plasma concentrations in some patients and excessive toxicity in others.[1][6][7] TDM allows for dose individualization to maintain plasma concentrations within the therapeutic window.[5][6]

This document provides a detailed protocol for the quantification of erlotinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Erlotinib-¹³C₆. The use of a stable isotope-labeled internal standard is critical for accurate and precise quantification as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.

Signaling Pathway of Erlotinib

Erlotinib functions by inhibiting the intracellular phosphorylation of the tyrosine kinase domain of the epidermal growth factor receptor (EGFR). In many cancer cells, the EGFR signaling pathway is constitutively active, leading to uncontrolled cell proliferation, angiogenesis, and metastasis. By blocking this pathway, erlotinib can halt tumor growth and progression.

Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the therapeutic drug monitoring of erlotinib.

Table 1: Erlotinib Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Apparent Clearance | 4.85 ± 4.71 L/h | [1] |

| Elimination Half-Life | ~36 hours | [8] |

| Apparent Volume of Distribution | 208 ± 133 L | [1] |

| Time to Peak Plasma Levels | 4 hours | [8] |

| Protein Binding | ~93% | [8] |

| Metabolism | Primarily CYP3A4, lesser extent by CYP1A2 and CYP1A1 | [7][8] |

Table 2: LC-MS/MS Method Parameters

| Parameter | Specification | Reference |

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [8][9] |

| Internal Standard | Erlotinib-¹³C₆ (or Erlotinib-d₆) | [8][9][10] |

| Sample Type | Human Plasma | [8][9] |

| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction | [8][9] |

| Chromatographic Column | Waters XBridge C18, 75mm x 4.6mm, 3.5µm or equivalent | [9] |

| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer | [9] |

| Flow Rate | 0.8 mL/minute | [9] |

| Total Run Time | ~3-7 minutes | [8][9] |

Table 3: Mass Spectrometry Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Erlotinib | 394.2 | 278.1 | [8][9] |

| Erlotinib-¹³C₆ | 400.2 | 278.1 | Adapted from[8][9] |

Note: The precursor ion for Erlotinib-¹³C₆ is calculated based on the addition of 6 neutrons from the ¹³C atoms. The product ion remains the same as it corresponds to a common fragment.

Table 4: Calibration and Quality Control

| Parameter | Concentration Range | Reference |

| Linearity Range | 1.0 - 2502.02 ng/mL | [8][9] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [8][9] |

| Within-run Precision | < 7.1% | [8][9] |

| Between-run Precision | < 7.1% | [8][9] |

| Accuracy | 94.4% to 103.3% | [8][9] |

| Extraction Recovery | > 80% | [8][9] |

Experimental Protocols

Sample Collection and Handling

-

Blood Collection: Collect whole blood samples in tubes containing K₂EDTA as an anticoagulant. Trough level samples, taken just before the next dose, are generally recommended for TDM.[7]

-

Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.[7]

-

Storage: Transfer the plasma to appropriately labeled polypropylene tubes and store at -20°C or lower until analysis.

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Erlotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve erlotinib hydrochloride in a suitable solvent such as methanol or DMSO.

-

Erlotinib-¹³C₆ Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the erlotinib stock solution.

-

Working Solutions: Prepare serial dilutions of the stock solutions in methanol or a similar solvent to create working solutions for calibration standards and quality controls.

-

Calibration Standards: Spike drug-free human plasma with the erlotinib working solutions to create a series of calibration standards. A typical range would be 1, 5, 25, 100, 500, 1000, and 2500 ng/mL.[8][9]

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3 ng/mL, 300 ng/mL, and 2000 ng/mL).

Sample Preparation (Protein Precipitation Method)

This method is rapid and suitable for high-throughput analysis.

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or QC sample.

-

Internal Standard Addition: Add 200 µL of cold methanol containing the Erlotinib-¹³C₆ internal standard at a concentration of approximately 12.5 ng/mL.

-

Precipitation: Vortex the mixture vigorously for 15 seconds to precipitate plasma proteins.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new tube.

-

Dilution: Add 150 µL of 10 mM ammonium acetate to the supernatant.

-

Vortex and Inject: Vortex the mixture and inject a portion (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

Experimental Workflow Diagram

Caption: Workflow for Erlotinib therapeutic drug monitoring.

Conclusion

The described LC-MS/MS method using an Erlotinib-¹³C₆ internal standard provides a robust, sensitive, and specific protocol for the therapeutic drug monitoring of erlotinib in human plasma. The implementation of TDM for erlotinib has the potential to improve patient outcomes by enabling individualized dosing strategies, thereby maximizing therapeutic efficacy while minimizing the risk of adverse drug reactions. Regular monitoring is advised, particularly in patients with altered pharmacokinetics due to drug-drug interactions, organ dysfunction, or other clinical factors.

References

- 1. Erlotinib: another candidate for the therapeutic drug monitoring of targeted therapy of cancer? A pharmacokinetic and pharmacodynamic systematic review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. drugs.com [drugs.com]

- 4. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Therapeutic Drug Monitoring of Erlotinib in Non-Small Cell Lung Carcinoma: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Monitoring of erlotinib in pancreatic cancer patients during long-time administration and comparison to a physiologically based pharmacokinetic model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A high performance LC-MS/MS method for the estimation of Erlotinib in human plasma | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]

- 10. Quantification of the tyrosine kinase inhibitor erlotinib in human scalp hair by liquid chromatography-tandem mass spectrometry: Pitfalls for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: The Role of Erlotinib-13C6 in Preclinical Pharmacokinetic Studies

Introduction

Erlotinib is a potent, reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key component in signaling pathways that drive tumor cell proliferation and survival.[][2] It is utilized in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[][3] Understanding the pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is critical in preclinical drug development.[4]

The use of stable isotope-labeled compounds, such as Erlotinib-13C6, has become a cornerstone of modern bioanalytical techniques for pharmacokinetic studies.[5] this compound serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Because it is chemically identical to the unlabeled drug, its behavior during sample extraction, chromatography, and ionization is nearly identical, correcting for variability in these processes and ensuring highly accurate and precise quantification of Erlotinib in biological matrices like plasma.[5][]

These application notes provide an overview of the signaling pathway of Erlotinib, a typical preclinical pharmacokinetic workflow, detailed experimental protocols for bioanalysis, and representative pharmacokinetic data.

Mechanism of Action: Erlotinib Signaling Pathway

Erlotinib exerts its therapeutic effect by targeting the EGFR signaling cascade. EGFR, upon binding to ligands like EGF or TGF-α, dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[3] This activation triggers downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which ultimately promote cell proliferation, angiogenesis, and survival, while inhibiting apoptosis.[2][8] Erlotinib competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain, blocking its autophosphorylation and inhibiting all subsequent downstream signaling, thereby disrupting cancerous cell proliferation.[][3]

Preclinical Pharmacokinetic Experimental Workflow

A typical preclinical PK study is designed to characterize the ADME properties of a drug candidate in an animal model.[4] The workflow begins with dosing the compound, typically intravenously (IV) to determine clearance and volume of distribution, and orally (PO) to assess bioavailability.[9] Blood samples are collected at predetermined time points, processed to plasma, and stored until analysis.[9] Bioanalysis is then performed using a validated LC-MS/MS method to measure drug concentrations. Finally, PK parameters are calculated using non-compartmental analysis software.[9]

Protocols